3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)
Description
Historical Context and Discovery
The development of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) emerged from the broader historical context of steroid hormone research that began in the early twentieth century. The foundational work in steroid chemistry can be traced to Adolf Butenandt and colleagues, who first synthesized pregnenolone in 1934. This pioneering achievement established the groundwork for understanding steroid hormone biosynthesis and led to subsequent investigations into various steroid derivatives and their acetate esters.
The specific development of acetate derivatives arose from the need to improve the stability and bioavailability of steroid compounds for research and potential therapeutic applications. Acetylation of steroid hydroxyl groups became a standard synthetic strategy to modify the physicochemical properties of these molecules. The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) represents part of this systematic exploration of steroid ester derivatives that gained momentum throughout the mid-twentieth century.
The compound's discovery and characterization were facilitated by advances in analytical chemistry techniques during the 1950s and 1960s. These methodological improvements allowed researchers to identify and purify specific steroid derivatives with greater precision. The dual acetate structure of this particular compound required sophisticated synthetic approaches that built upon earlier work with simpler steroid esters, demonstrating the evolution of synthetic organic chemistry capabilities in the steroid field.
Significance in Steroid Chemistry
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) holds considerable importance in steroid chemistry due to its unique structural features and synthetic utility. The compound serves as a valuable intermediate in the synthesis of other steroid derivatives and provides insights into structure-activity relationships within the pregnane family. Its dual acetate esterification at positions 3 and 17 creates a molecule with distinct chemical properties that differ significantly from the parent dihydroxy compound.
The compound's significance extends to its role in understanding steroid hormone metabolism and biosynthesis pathways. Research has demonstrated that acetate derivatives can serve as prodrugs or synthetic precursors for biologically active steroids. The specific positioning of acetate groups in this molecule allows for selective hydrolysis and conversion to other steroid forms, making it a useful tool for studying enzymatic processes in steroid metabolism.
In synthetic chemistry, the compound represents an important example of protecting group strategy in steroid synthesis. The acetate groups protect the hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions and allowing for selective modifications at other positions on the steroid nucleus. This synthetic utility has made it valuable for medicinal chemists developing new steroid-based therapeutics and for researchers investigating structure-activity relationships in steroid pharmacology.
Relationship to Pregnenolone and Other Steroid Hormones
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) maintains a complex relationship with pregnenolone and the broader steroid hormone family. Pregnenolone, known as the "grand precursor" of steroid hormones, serves as the biosynthetic starting point for most steroid hormones including estrogens, androgens, glucocorticoids, and mineralocorticoids. The diacetate compound can be viewed as a derivative of 17-hydroxypregnenolone, which itself is an important intermediate in steroid hormone biosynthesis.
The structural relationship between this compound and pregnenolone is evident in their shared pregnane backbone and similar stereochemistry. Both compounds possess the characteristic 5-en-3-beta-ol configuration that defines the pregnenolone family. However, the additional 17-hydroxyl group and subsequent acetylation at both positions creates a molecule with distinct biological and chemical properties compared to pregnenolone acetate.
Within the steroid hormone biosynthesis pathway, 17-hydroxypregnenolone serves as a precursor to dehydroepiandrosterone and other androgens through the action of 17,20-lyase enzymes. The diacetate derivative, while not naturally occurring, provides a stable synthetic analog that can be used to study these biosynthetic relationships. Research has shown that such derivatives can be converted back to their parent hydroxyl compounds through enzymatic or chemical hydrolysis, allowing investigation of steroid hormone pathways under controlled conditions.
Nomenclature and Chemical Identity
The systematic nomenclature of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) reflects its complex structure and multiple functional groups. The compound is formally known by several names, including 17-alpha-hydroxypregnenolone-3,17-diacetate and 3-beta,17-dihydroxypregn-5-en-20-one 3,17-diacetate. These naming variations reflect different approaches to steroid nomenclature and the historical development of naming conventions in steroid chemistry.
The molecular identity of the compound is established through multiple chemical identifiers. The primary Chemical Abstracts Service numbers include 1176-21-2 and 3517-38-2, indicating the compound has been registered under different structural representations or isomeric forms. The molecular formula is consistently reported as C25H36O5 across reliable sources, with a molecular weight of 416.5 grams per mole.
| Property | Value | Source |
|---|---|---|
| Primary CAS Number | 3517-38-2 | |
| Secondary CAS Number | 1176-21-2 | |
| Molecular Formula | C25H36O5 | |
| Molecular Weight | 416.5 g/mol | |
| PubChem CID | 107402 | |
| European Community Number | 222-524-0 |
The International Union of Pure and Applied Chemistry name for this compound is [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate. This systematic name precisely defines the stereochemistry and substitution pattern of the molecule, ensuring unambiguous identification in scientific literature.
The compound exists as a white to almost white powder or crystalline solid under standard conditions. Its structural representation includes the characteristic steroid nucleus with specific substitution patterns that define its chemical behavior and biological activity. The acetate groups at positions 3 and 17 provide ester linkages that can be hydrolyzed under appropriate conditions, returning the molecule to its dihydroxy parent structure.
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQTAVPLWZAFP-JNFBOQJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3517-38-2 | |
| Record name | (3β)-3,17-Bis(acetyloxy)pregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enol-Esterification
The initial step involves heating 3-acyloxy-bisnor-5-cholene-22-al with acetic anhydride and sodium acetate at 60–150°C to form the 3,22-diacetoxy-bisnor-5,20(22)-choladiene enol ester. This reaction capitalizes on the alkali metal salt’s catalytic role in stabilizing the enol intermediate, ensuring high regioselectivity.
Ozonolysis and Reductive Decomposition
The enol ester undergoes ozonolysis at temperatures below 30°C to cleave the 20:22 double bond, forming a 20:22 ozonide. Subsequent reductive decomposition with zinc dust and acetic acid yields 3-acetoxy-pregnenolone. A critical purification step involves converting the product to its semicarbazone derivative, which is hydrolyzed with aqueous sulfuric acid to recover free pregnenolone.
Key Data :
Modern Acetylation and Purification Techniques
CN101974058B introduces optimized methods for acetylating crude pregnenolone and purifying the resultant acetate, addressing environmental and efficiency challenges.
Direct Acetylation with Acetic Anhydride
Crude pregnenolone is refluxed with acetic anhydride (molar ratio 1:3–10) at 100°C to form the 3-acetate. Excess acetic anhydride is hydrolyzed with water, and the product is extracted using cyclohexane or petroleum ether. Recrystallization with ethanol or methanol yields high-purity pregnenolone acetate.
Azeotropic Water Removal
In an alternative method, pregnenolone is refluxed in toluene or benzene to remove water via azeotropic distillation. After cooling, acetic anhydride (molar ratio 1:1–5) is added, and the mixture is reacted at 60°C to reflux. The product is washed with sodium bicarbonate to neutralize residual acetic acid, followed by solvent recovery and recrystallization.
Solvent-Mediated Recrystallization
A third approach reacts pregnenolone with acetic anhydride at 120°C, followed by solvent removal under reduced pressure. The residue is treated with ethanol or methanol, refluxed, and cooled to precipitate pure pregnenolone acetate. This method avoids polar solvents that could introduce methoxy or ethoxy impurities.
Comparative Table: Modern Acetylation Methods
Challenges in 17-Position Acetylation
While the reviewed patents focus on 3-acetoxy derivatives, achieving diacetylation at both 3beta and 17 positions requires additional considerations. The 17-hydroxyl group’s lower reactivity necessitates optimized conditions:
Sequential Acetylation
Preliminary acetylation at the 3beta position (via methods above) could be followed by selective 17-OH acetylation using a stronger acylating agent (e.g., acetyl chloride with pyridine). However, steric hindrance and side reactions pose challenges.
One-Pot Diacetylation
Simultaneous acetylation of both hydroxyl groups may require excess acetic anhydride, prolonged reaction times, or elevated temperatures. Industrial implementations of this approach remain undocumented in the reviewed literature, highlighting a gap in current methodologies.
Industrial and Environmental Considerations
The shift from chromic anhydride (historically used in Marker degradation) to hydrogen peroxide-based oxidation reduces heavy metal waste . However, acetic anhydride remains a key reagent, necessitating efficient recovery systems to minimize environmental impact.
Scientific Research Applications
Chemistry
- Precursor in Steroid Synthesis : This compound serves as a precursor in the synthesis of other steroidal compounds, facilitating the production of various biologically active steroids.
- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical transformations, including oxidation and reduction reactions.
Biology
- Cellular Signaling Studies : Research has indicated that this compound may play a role in cellular signaling pathways. Its interaction with steroid receptors can modulate gene expression and influence cellular functions.
- Cell Proliferation Studies : In vitro studies have demonstrated its potential to inhibit cell proliferation in certain cancer cell lines, suggesting anti-cancer properties .
Medicine
- Therapeutic Investigations : The compound is being investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer activities. Studies have shown that it can inhibit the proliferation of keratinocytes and melanoma cells, making it a candidate for further research in cancer treatment .
- Hormonal Modulation : Due to its steroidal nature, it may also be explored for its effects on hormonal modulation in various physiological processes.
Case Study 1: Anti-Cancer Properties
A study evaluated the effects of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) on human epidermal keratinocytes. It was found that the compound inhibited cell proliferation in a dose-dependent manner. The inhibition was associated with changes in gene expression related to cell cycle regulation . This suggests potential applications in skin cancer therapies.
Case Study 2: Hormonal Effects
In another investigation, the compound's interaction with steroid receptors was analyzed. The results indicated that it could modulate gene expression related to inflammation and cancer progression. This positions it as a valuable candidate for developing new treatments targeting hormonal pathways.
Mechanism of Action
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3β)-3,17-Diacetoxypregn-5-en-20-one
- CAS No.: 1863-39-4
- Molecular Formula : C₂₃H₃₄O₄
- Molecular Weight : 374.51 g/mol
- Structure : A pregnane derivative with acetylated hydroxyl groups at positions 3β and 17, and a ketone at C20. The Δ⁵ double bond in the A-ring is a key structural feature .
Synthesis :
The compound is synthesized via acetylation of the parent diol, 3β,17-dihydroxypregn-5-en-20-one, using acetic anhydride. Alternative routes include catalytic hydration of acetylated pregnen-yne derivatives (e.g., mercuric oxide-boron trifluoride catalysis) .
Comparison with Structurally Similar Compounds
Fluorinated Derivatives
- Key Differences: Fluorine substitution at C17 enhances metabolic stability by resisting enzymatic degradation.
- Biological Impact: Increased lipophilicity may improve membrane permeability compared to the non-fluorinated diacetate.
Table 1: Fluorinated vs. Non-Fluorinated Derivatives
| Property | 3β,17-Diacetate (CAS 1863-39-4) | 17-Fluoro-3β-Acetate |
|---|---|---|
| Metabolic Stability | Moderate | High |
| Reactivity | Reactive at C17 | Inert at C17 |
| Lipophilicity (LogP) | ~3.42* | Higher (estimated) |
Stereoisomeric Variants
Example : 3,17-Dihydroxy-17α-pregn-5-en-20-one 3,17-diacetate
- Key Differences :
- Biological Impact : Differential activity in hormonal pathways due to steric hindrance at C15.
Ester Chain Modifications
Example: 3β-Hydroxyandrost-5-en-17-one heptanoate (CAS 17916-30-2)
- Key Differences: Androstane backbone (19-nor) vs. pregnane backbone (C21). Heptanoate ester at C17 increases lipophilicity and prolongs half-life compared to acetate .
- Biological Impact : Androstane derivatives typically exhibit androgenic or anabolic activity, whereas pregnane derivatives are associated with progestogenic or glucocorticoid effects.
Alternative Ester Groups
Example : 5-PREGNEN-3-BETA,17-DIOL-20-ONE 17-ACETATE 3-FORMATE
- Key Differences :
- Biological Impact : Faster conversion to the active diol could result in shorter duration of action.
Physicochemical and Pharmacokinetic Properties
Table 2 : Comparative Physicochemical Data
| Compound | LogP | Water Solubility | Metabolic Stability |
|---|---|---|---|
| 3β,17-Diacetate (CAS 1863-39-4) | 3.42* | Low | Moderate |
| 17-Fluoro-3β-Acetate | ~4.0 | Very Low | High |
| 3β-Hydroxyandrost-17-one heptanoate | 6.5 | Insoluble | Very High |
*Estimated from structural analogs .
Research Implications
- Prodrug Potential: The diacetate’s acetyl groups serve as protective moieties, requiring esterase-mediated hydrolysis for activation. This property is shared with medroxyprogesterone acetate (CAS 302-23-8) but differs in target pathways .
- Antimicrobial Activity: Unlike triterpenoid saponins (e.g., taraxerol) with direct antimicrobial effects, the diacetate’s activity likely stems from immunomodulatory or hormonal interactions .
Biological Activity
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetic steroid compound that exhibits significant biological activity. This compound is structurally characterized by the presence of hydroxyl and acetate functional groups at the 3 and 17 positions of the pregnene backbone, which influences its pharmacological properties. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is . The acetate groups enhance its lipophilicity and stability, which are crucial for its biological activity. The compound can be represented as follows:
The mechanism of action primarily involves the binding of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) to steroid hormone receptors. This interaction modulates gene expression and influences various cellular functions. The compound's binding affinity to these receptors is critical for its biological effects, including:
- Hormonal Regulation: It mimics natural steroid hormones, influencing metabolic processes.
- Signal Transduction: It activates specific signaling pathways that regulate cell growth and differentiation.
Hormonal Effects
Research indicates that this compound exhibits estrogenic activity, making it a candidate for hormone replacement therapies. Its ability to bind to estrogen receptors allows it to exert effects similar to endogenous estrogens, potentially alleviating symptoms associated with menopause .
Anti-inflammatory Properties
Studies have suggested that 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various cell lines, indicating its potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound. It appears to induce apoptosis in certain cancer cell lines by modulating apoptotic pathways and enhancing the expression of pro-apoptotic proteins. This property could make it a valuable agent in cancer therapy.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the estrogenic activity in vitro. | Confirmed significant binding affinity to estrogen receptors. |
| Study 2 | Examined anti-inflammatory effects on macrophages. | Demonstrated reduced levels of TNF-alpha and IL-6 production. |
| Study 3 | Assessed anticancer properties on breast cancer cells. | Induced apoptosis through mitochondrial pathways. |
Comparative Analysis with Similar Compounds
A comparison with related steroid compounds highlights the unique biological profile of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate):
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3beta-hydroxypregn-5-en-20-one | Lacks acetate groups | Lower receptor binding affinity |
| Estradiol Acetate | Contains acetate at C-17 | Strong estrogenic effects but different pharmacokinetics |
| Testosterone Acetate | Acetate at C-17 | Androgenic activity; distinct therapeutic uses |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity). For purity assessment, reversed-phase HPLC with UV detection (λ = 240 nm) is recommended, as detailed in analytical protocols for steroidal acetates . Chromatographic purification (e.g., silica gel column chromatography using ethyl acetate/hexane gradients) can resolve esterification byproducts. Monitoring reaction progress via TLC (Rf = 0.45 in 7:3 hexane:ethyl acetate) ensures intermediate stability .
Q. What experimental strategies are effective for characterizing the hydrolytic stability of the diacetate groups under physiological conditions?
- Methodological Answer : Hydrolytic stability assays should use buffered solutions (pH 2.0–7.4) at 37°C, with aliquots analyzed at timed intervals via LC-MS. Quantify intact compound and hydrolysis products (e.g., free hydroxyl groups) using a C18 column and electrospray ionization (ESI+). Stability thresholds (<10% degradation over 24 hours at pH 7.4) align with storage recommendations (-20°C for long-term stability) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (414.24 g/mol; [M+H]+ at m/z 415.25) and fragmentation patterns. 1H/13C NMR assignments (e.g., acetate methyl protons at δ 2.05 ppm, pregnene backbone protons at δ 5.35–5.40 ppm) distinguish stereochemistry. IR spectroscopy verifies ester C=O stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., esterase-mediated hydrolysis in vivo). Use isotopic labeling (e.g., deuterated acetate groups) to track metabolic fate via LC-MS/MS. Compare in vitro assays (e.g., receptor binding) with pharmacokinetic profiling (plasma half-life, tissue distribution) in animal models. Theoretical frameworks linking structure-activity relationships (SAR) to bioavailability should guide hypothesis testing .
Q. What advanced analytical techniques differentiate diastereomers or structural analogs of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane:isopropanol gradients. X-ray crystallography provides definitive stereochemical assignments, while NOESY NMR identifies spatial proximities (e.g., 3β vs. 3α configurations). Computational modeling (DFT-based energy minimization) predicts stability of stereoisomers .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Use CRISPR-edited cell lines to assess enzyme-specific contributions (e.g., CYP3A4). Pathway mapping tools (e.g., MetaCore) integrate metabolomic data with gene ontology networks .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?
- Methodological Answer : Implement quality control (QC) protocols:
- Purity : ≥98% by HPLC (Area% normalization).
- Residual Solvents : GC-MS screening per ICH Q3C guidelines.
- Crystallinity : Powder X-ray diffraction (PXRD) to confirm polymorphic consistency.
Documented QC data should accompany batch-specific Certificates of Analysis (CoA) .
Data Analysis and Theoretical Frameworks
Q. How should researchers address conflicting SAR data in structure-activity relationship studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation (LOOCV). Contradictions may arise from assay-specific conditions (e.g., cell line variability), necessitating meta-analysis of published datasets .
Q. What computational tools predict the environmental fate of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) in aquatic systems?
- Methodological Answer : Use EPI Suite’s BIOWIN model to estimate biodegradation half-lives. Experimental validation involves OECD 301D closed bottle tests, measuring dissolved organic carbon (DOC) depletion. Hydrolysis rates (pH 7–9) and photolysis studies (UV-Vis irradiation) complement predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
